Fusicoccin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Fusicoccin has been reported in Diaporthe amygdali with data available.

phytotoxic glycoside from Fusicoccum amydali; structure

Fusicoccin, a diterpene glycoside produced by the fungus Phomopsis amygdali (previously classified as Fusicoccum amygdali), initially gained attention for its detrimental effects on plants. It acts as a phytotoxin, causing wilting and cell death []. However, further research revealed an unexpected benefit: fusicoccin, in controlled doses, can actually stimulate specific plant growth processes [, ]. This discovery sparked a surge in scientific research exploring the diverse applications of fusicoccin in plant science.

Understanding Fusicoccin's Mechanism of Action

Fusicoccin's ability to influence plant growth stems from its unique interaction with plant cells. It binds to specific receptors on the plasma membrane, activating a vital protein pump called the proton pump (H+-ATPase) [, ]. This activation leads to a series of cellular responses, including increased potassium uptake and stomatal opening, ultimately promoting plant growth and development [, ].

Potential Applications of Fusicoccin in Plant Research

The diverse effects of fusicoccin on plant physiology have opened doors for various research applications:

- Stress Tolerance: Studies suggest that fusicoccin can help plants cope with environmental stress factors like drought and salinity. By enhancing specific cellular processes, it can improve plant tolerance and promote healthy growth under challenging conditions [, ].

- Understanding Plant Signaling Pathways: Fusicoccin serves as a valuable tool in research investigating plant signaling pathways. Its specific interaction with the proton pump allows scientists to study how plants respond to external stimuli and regulate various physiological processes [, ].

- Developing Novel Plant Growth Promoters: The growth-promoting properties of fusicoccin inspire research aimed at developing novel, safer alternatives to traditional fertilizers. By understanding fusicoccin's mechanism of action, scientists can design targeted compounds that mimic its beneficial effects without the harmful consequences of its phytotoxic properties [, ].

Fusicoccin is a phytotoxic compound classified as a diterpene glycoside, primarily produced by the fungus Phomopsis amygdali. This compound is notorious for its ability to induce irreversible stomatal opening in higher plants, leading to wilting and eventual plant death. Structurally, fusicoccin features a complex arrangement of three fused carbon rings along with an additional ring containing an oxygen atom and five carbons, which contributes to its biological activity and interaction with plant cellular mechanisms .

Fusicoccin is primarily recognized for its phytotoxicity, which manifests through the following biological activities:

- Stomatal Opening: Fusicoccin induces the continuous opening of stomata, resulting in excessive transpiration and wilting of leaves.

- Plant Growth Modulation: Recent studies have indicated that fusicoccin can enhance plant growth under certain conditions by stabilizing interactions between plasma membrane H-ATPase and 14-3-3 proteins, thereby promoting photosynthesis .

- Regulatory Functions: It plays a role in various fundamental plant processes by activating specific signaling pathways that involve ion transport and cellular homeostasis .

The biosynthesis of fusicoccin occurs in fungi through a series of enzymatic reactions. The key enzyme involved is Phomopsis amygdali fusicoccadiene synthase (PaFS), which catalyzes the conversion of isoprene units into geranylgeranyl diphosphate and subsequently into fusicocca-2,10(14)-diene. This precursor undergoes further modifications involving hydroxylation and glycosylation to form fusicoccin. Notably, the biosynthetic pathway includes several other enzymes such as cytochrome P450 monooxygenases that facilitate these transformations .

Fusicoccin has several applications in both research and potential agricultural practices:

- Research Tool: It serves as a valuable tool for studying plant hormone signaling pathways, particularly those involving auxins and 14-3-3 proteins.

- Agricultural Potential: Given its ability to modulate stomatal behavior, there is interest in exploring fusicoccin or its derivatives as agents to enhance crop resilience against drought by manipulating transpiration rates .

- Pharmaceutical Development: The unique properties of fusicoccin have led to investigations into its potential as a scaffold for developing new pharmaceuticals targeting various diseases, including cancer .

Fusicoccin's interactions with proteins are central to its biological effects. It stabilizes the association between plasma membrane H-ATPase and 14-3-3 proteins, which is crucial for regulating stomatal dynamics. Studies have shown that modifications to fusicoccin can alter its efficacy in stabilizing these interactions, thereby affecting both plant physiology and potential therapeutic applications in mammalian systems .

Fusicoccin shares structural similarities with other diterpene glycosides but possesses unique features that distinguish it from these compounds. Below are several similar compounds:

| Compound Name | Structure Type | Key Features | Unique Aspects of Fusicoccin |

|---|---|---|---|

| Ophiobolin A | Diterpene | Induces cell death in plants | Specific interaction with 14-3-3 proteins |

| Cotylenin A | Diterpene Glycoside | Promotes growth in plants | Strong stomatal opening effect |

| Fusicoccin H | Diterpene Glycoside | Less effective at inducing stomatal opening | More hydrophilic; weaker interaction with proteins |

| Fusicoccin J | Diterpene Glycoside | Similar growth-promoting activity | Retains critical functionalities for protein interactions |

Fusicoccin's unique ability to induce irreversible stomatal opening while also having potential growth-promoting effects sets it apart from these similar compounds. Its specific interactions at the molecular level provide insights into its dual role as both a toxin and a growth modulator in plants .

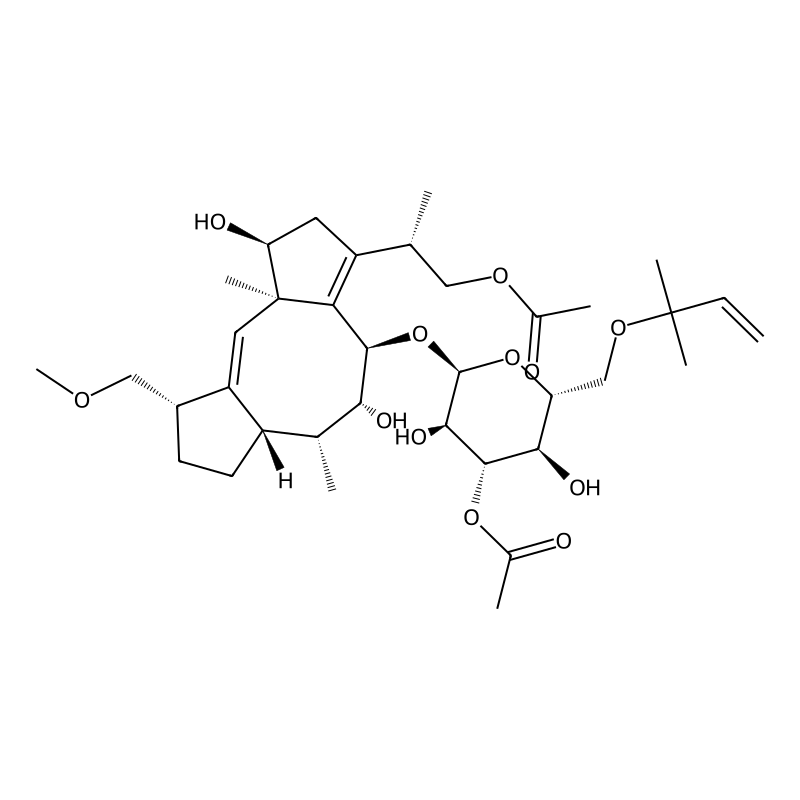

Fusicoccin represents a complex diterpenoid glycoside characterized by a distinctive 5-8-5 tricyclic carbocyclic framework fused to an alpha-glucose moiety [1] [9]. The molecular formula of fusicoccin is C36H56O12 with a molecular weight of 680.8 grams per mole [2] [5]. The compound exhibits the Chemical Abstracts Service registry number 20108-30-9 and demonstrates a highly intricate stereochemical arrangement with multiple chiral centers throughout its structure [2] [8].

The aglycone portion of fusicoccin belongs to the fusicoccane class of diterpenes, which is biosynthesized from geranylgeranyl diphosphate through the action of fusicoccadiene synthase [10] [13]. The tricyclic core structure consists of three fused ring systems: a five-membered ring (A ring), an eight-membered ring (B ring), and another five-membered ring (C ring), arranged in a 5-8-5 configuration that is characteristic of this compound family [1] [22]. This unique ring architecture creates a rigid molecular framework that contributes significantly to the compound's biological activity and physicochemical properties [21] [23].

The stereochemistry of fusicoccin has been extensively characterized through nuclear magnetic resonance spectroscopy and X-ray crystallographic studies [6] [19]. The absolute configuration of the molecule includes multiple stereogenic centers, with the International Union of Pure and Applied Chemistry nomenclature designation being [(2S)-2-[(1E,3R,4S,8R,9R,10R,11S,14S)-8-[(2S,3R,4S,5R,6R)-4-acetyloxy-3,5-dihydroxy-6-(2-methylbut-3-en-2-yloxymethyl)oxan-2-yl]oxy-4,9-dihydroxy-14-(methoxymethyl)-3,10-dimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]propyl] acetate] [2] [5].

| Stereochemical Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C36H56O12 | [2] |

| Molecular Weight | 680.8 g/mol | [2] |

| Chiral Centers | Multiple (>10) | [5] |

| Ring System | 5-8-5 tricyclic | [1] |

| Absolute Configuration | Multiple defined stereocenters | [2] |

Functional Groups and Key Structural Features

The molecular architecture of fusicoccin incorporates several distinct functional group categories that contribute to its complex chemical behavior and biological activity [1] [26]. The compound contains two acetate ester groups located at strategic positions within the molecule, specifically at the C-19 position of the aglycone and the C-3 position of the glucose moiety [26] [27]. These acetate functionalities play crucial roles in the compound's stability and biological interactions [15].

Multiple hydroxyl groups are distributed throughout the fusicoccin structure, with two hydroxyl substituents present on the aglycone portion at the C-8 and C-9 positions, and additional hydroxyl groups on the glucose ring at the C-2 and C-4 positions [26] [27]. These hydroxyl functionalities contribute significantly to the compound's hydrogen bonding capabilities and influence its solubility characteristics [7] [12].

The glucose moiety of fusicoccin is connected to the aglycone through an alpha-glycosidic linkage at the C-8 position of the tricyclic framework [1] [26]. The sugar component features a distinctive 1,1-dimethylallyl ether group attached at the C-6 position, creating a branched alkyl ether functionality that extends from the glucose ring [26]. This structural feature is particularly noteworthy as it represents an unusual modification rarely observed in other natural glycosides [24].

A methoxy group is present at the C-16 position of the aglycone, providing an additional ether linkage within the molecular structure [26]. The compound also contains a methoxymethyl group at the C-14 position, further contributing to the overall complexity of the functional group arrangement [2] [5].

| Functional Group | Location | Count | Chemical Significance |

|---|---|---|---|

| Acetate Esters | C-19 aglycone, C-3 glucose | 2 | Stability and bioactivity modulation |

| Hydroxyl Groups | C-8, C-9 aglycone; C-2, C-4 glucose | 4 | Hydrogen bonding and solubility |

| Methoxy Groups | C-16 aglycone | 1 | Lipophilicity enhancement |

| Methoxymethyl | C-14 aglycone | 1 | Structural complexity |

| Glycosidic Linkage | C-8 aglycone to glucose | 1 | Molecular integrity |

| Dimethylallyl Ether | C-6 glucose | 1 | Unique structural feature |

The presence of these diverse functional groups creates a molecule with amphiphilic characteristics, possessing both hydrophilic regions (primarily the glucose moiety and hydroxyl groups) and lipophilic regions (the tricyclic aglycone and alkyl substituents) [7] [8]. This structural duality is fundamental to fusicoccin's ability to interact with biological membranes and protein complexes [14] [27].

Physicochemical Properties and Stability Profiles

Fusicoccin exhibits distinctive physicochemical properties that reflect its complex molecular architecture and diverse functional group composition [2] [8]. The compound demonstrates limited water solubility, with experimental measurements indicating a water solubility of approximately 0.0849 milligrams per milliliter under standard conditions [8]. This relatively low aqueous solubility is consistent with the compound's significant lipophilic character derived from its extensive tricyclic framework and alkyl substituents [4] [7].

The partition coefficient (LogP) of fusicoccin has been computationally determined to range between 1.35 and 2.42, depending on the calculation method employed [8] [11]. These values indicate moderate lipophilicity, which contributes to the compound's ability to traverse biological membranes while maintaining sufficient polarity for aqueous-phase interactions [8]. The polar surface area of fusicoccin measures 170.44 square angstroms, reflecting the contribution of its multiple oxygen-containing functional groups to molecular polarity [8] [11].

Solubility studies have established that fusicoccin demonstrates good solubility in organic solvents, particularly dimethyl sulfoxide, chloroform, and ethanol [7] [12]. The compound shows slight solubility in ethyl acetate and ethyl ether, while exhibiting limited solubility in acetone [7]. These solubility characteristics are crucial for experimental applications and formulation considerations [12].

Stability analyses have revealed that fusicoccin undergoes specific degradation pathways under physiological conditions [15]. When maintained at 37 degrees Celsius in cell culture medium for three days, approximately 50 percent of the compound remains intact, with the primary degradation products being 3'-O-deacetyl fusicoccin and 19-O-deacetyl fusicoccin [15]. These degradation products result from hydrolytic cleavage of the acetate ester bonds, indicating that these functional groups represent the most labile sites within the molecule under aqueous conditions [15].

| Property | Value | Method/Conditions | Reference |

|---|---|---|---|

| Water Solubility | 0.0849 mg/mL | Computational prediction | [8] |

| LogP (Partition Coefficient) | 1.35-2.42 | Various computational methods | [8] [11] |

| Polar Surface Area | 170.44 Ų | Computational analysis | [8] [11] |

| Hydrogen Bond Donors | 4 | Structural analysis | [5] [8] |

| Hydrogen Bond Acceptors | 12 | Structural analysis | [5] [8] |

| Rotatable Bonds | 14 | Structural flexibility analysis | [5] [8] |

| Melting Point | Not definitively established | Experimental observation | [18] |

| Flash Point | 227.0 ± 26.4°C | Computational prediction | [18] |

| Boiling Point | 760.2 ± 60.0°C at 760 mmHg | Computational prediction | [18] |

| Stability at 37°C | 50% remaining after 72 hours | Cell culture medium | [15] |

The compound's stability profile indicates that the acetate ester functionalities are particularly susceptible to hydrolytic degradation under physiological conditions [15]. High-performance liquid chromatography analysis has confirmed that the major degradation pathway involves deacetylation reactions, with the 3'-O-deacetyl derivative being the predominant degradation product [15]. This stability information is essential for understanding the compound's behavior in biological systems and storage requirements [15].

Fusicoccin biosynthesis in Phomopsis amygdali is orchestrated by a well-characterized biosynthetic gene cluster that represents one of the most thoroughly studied fungal diterpene biosynthetic systems [1] [2]. The gene cluster organization follows a typical fungal secondary metabolite pattern, with the core biosynthetic genes arranged in a linear fashion downstream of the primary terpene synthase gene.

The central component of the cluster is the PaFS gene (Phomopsis amygdali fusicoccadiene synthase), which encodes the bifunctional enzyme responsible for the initial cyclization step [1] [2]. Genome walking experiments revealed that fusicoccin biosynthetic enzymes are encoded as a gene cluster in close proximity to the PaFS gene, with multiple downstream genes essential for the complete biosynthetic pathway [1] [3].

The identified gene cluster contains thirteen distinct genes, each encoding enzymes that catalyze specific steps in the fusicoccin biosynthetic pathway. These genes include PaDOL4-1 (2-oxoglutarate-dependent dioxygenase), PaP450L4-1 (cytochrome P450 monooxygenase), PaSDRL4-1 (short-chain dehydrogenase/reductase), and PaManL4-1 (α-mannosidase-like enzyme) positioned at the three-prime location downstream of PaFS [1] [3]. Additional genes encoding multiple cytochrome P450 enzymes, acetyltransferases, methyltransferases, and glycosyltransferases complete the biosynthetic machinery [4] [5].

| Gene Position | Gene Name | Enzyme Class | Biosynthetic Step | Cofactor Requirements |

|---|---|---|---|---|

| Upstream | Regulatory sequences | Regulatory elements | Transcriptional regulation | Not applicable |

| Central | PaFS | Bifunctional terpene synthase | Cyclization and prenylation | Mg²⁺, diphosphate substrates |

| Downstream 1 | PaDOL4-1 | α-Ketoglutarate-dependent dioxygenase | Oxidation (C16 position) | Fe²⁺, α-ketoglutarate, ascorbate |

| Downstream 2 | PaP450L4-1 | Cytochrome P450 monooxygenase | Hydroxylation | Heme, NADPH, cytochrome P450 reductase |

| Downstream 3 | PaSDRL4-1 | Short-chain dehydrogenase/reductase | Reduction | NAD(P)H |

| Downstream 4 | PaManL4-1 | α-Mannosidase-like enzyme | Glycosylation | Not fully characterized |

| Downstream 5 | PaP450-2 | Cytochrome P450 monooxygenase | Early hydroxylation | Heme, NADPH, cytochrome P450 reductase |

| Downstream 6 | PaP450-4 | Cytochrome P450 monooxygenase | Late hydroxylation | Heme, NADPH, cytochrome P450 reductase |

| Downstream 7 | PaP450-5 | Cytochrome P450 monooxygenase | Final hydroxylation | Heme, NADPH, cytochrome P450 reductase |

| Downstream 8 | PaAT1 | Acetyltransferase | First acetylation | Acetyl-CoA |

| Downstream 9 | PaAT2 | Acetyltransferase | Second acetylation | Acetyl-CoA |

| Downstream 10 | PaMT | Methyltransferase | Methylation | S-adenosyl-L-methionine |

| Downstream 11 | PaGT | Glycosyltransferase | Glycoside formation | UDP-glucose |

The gene cluster organization demonstrates the evolutionary optimization of biosynthetic efficiency through the co-localization of functionally related genes. This arrangement facilitates coordinate gene expression and metabolic channeling of intermediates between sequential enzymatic steps [6] [7]. The cluster spans approximately 50 kilobases and contains all the genetic machinery necessary for the complete conversion of simple isoprene building blocks to the complex fusicoccin A structure.

Key Enzymatic Steps: Prenyltransferases and Cyclases

The biosynthesis of fusicoccin involves a series of highly coordinated enzymatic transformations, with prenyltransferases and cyclases playing central roles in establishing the basic carbon skeleton [1] [6]. The most remarkable feature of fusicoccin biosynthesis is the presence of a unique bifunctional enzyme, Phomopsis amygdali fusicoccadiene synthase (PaFS), which combines both prenyltransferase and terpene cyclase activities within a single polypeptide chain.

Bifunctional Fusicoccadiene Synthase Structure and Function

PaFS represents an unusual chimeric diterpene synthase that catalyzes the first two steps in fusicoccin biosynthesis through its dual-domain architecture [1] [2]. The enzyme consists of two distinct functional domains: an N-terminal terpene cyclase domain and a C-terminal prenyltransferase domain, connected by a flexible sixty-nine-residue linker region [6] [7]. This domain organization allows the enzyme to sequentially convert the universal five-carbon isoprene units dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP) into geranylgeranyl diphosphate (GGDP), followed by cyclization to form the tricyclic hydrocarbon precursor fusicocca-2,10(14)-diene.

The prenyltransferase domain of PaFS generates geranylgeranyl diphosphate through the sequential condensation of DMAPP with three equivalents of IPP, utilizing the conserved aspartate-rich motif ⁴⁷⁴DDFQD for catalysis [1] [3]. This domain exhibits structural similarity to other fungal prenyltransferases and forms predominantly octameric assemblies in solution, with the cyclase domains radiating outward from the central prenyltransferase core [6] [7].

The cyclase domain, containing the ⁹²DDVTD motif essential for catalytic activity, performs the complex cyclization of geranylgeranyl diphosphate via a type-A mechanism initiated by diphosphate ionization [1] [3]. Unlike typical bifunctional cyclases that employ sequential type-B and type-A cyclization reactions, PaFS utilizes only the type-A cyclization strategy, directly forming the fusicoccane skeleton through a series of carbocationic intermediates [1] [2].

Substrate Channeling and Catalytic Efficiency

Recent structural studies using cryo-electron microscopy have revealed that PaFS employs an efficient substrate channeling mechanism despite the dynamic positioning of its cyclase domains [6] [7]. The enzyme forms stable octameric assemblies with cyclase domains that can associate transiently with the prenyltransferase core, enabling the direct transfer of geranylgeranyl diphosphate from the prenyltransferase active site to the cyclase active site without diffusion into bulk solution.

Competition experiments with other diterpene cyclases have demonstrated that most of the geranylgeranyl diphosphate generated by the prenyltransferase domain remains enzyme-bound for cyclization, indicating highly efficient channeling [7]. This channeling mechanism provides several advantages, including protection of the labile geranylgeranyl diphosphate intermediate from hydrolysis, elimination of competition with other cellular prenyltransferases, and enhanced overall biosynthetic flux toward fusicoccin production.

The substrate channeling is maintained even when the connecting linker is removed, suggesting that the preferential interaction between the prenyltransferase and cyclase domains is driven by specific protein-protein interactions rather than simple covalent tethering [7]. This finding has important implications for understanding the evolution of multifunctional enzymes and the design of engineered biosynthetic systems.

Additional Prenyltransferase Activities

Beyond the central PaFS enzyme, the fusicoccin biosynthetic pathway involves additional prenyltransferase activities that modify the glucose moiety of intermediate compounds [8] [9]. The enzyme PAPT (Phomopsis amygdali prenyltransferase) catalyzes the regular di-prenylation at specific positions of the glucose ring, contributing to the final structural complexity of fusicoccin A [8]. This enzyme exhibits distinct substrate specificity and kinetic properties, with measured Km values of 7.6 ± 0.5 μM for its diterpene substrate and 17.9 ± 1.7 μM for dimethylallyl diphosphate [8].

| Enzyme | Function | Motif/Domain | Substrate | Product |

|---|---|---|---|---|

| Fusicoccadiene synthase (PaFS) | Bifunctional enzyme with prenyltransferase and cyclase domains; converts C5 isoprene units to fusicocca-2,10(14)-diene | N-terminal cyclase domain (92DDVTD), C-terminal prenyltransferase domain (474DDFQD) | Dimethylallyl diphosphate + Isopentenyl diphosphate | Fusicocca-2,10(14)-diene |

| Cytochrome P450 monooxygenase (PaP450-2) | Hydroxylation of fusicocca-2,10(14)-diene to fusicocca-2,10(14)-dien-8β-ol | Heme-binding domain, P450 fold | Fusicocca-2,10(14)-diene | Fusicocca-2,10(14)-dien-8β-ol |

| 2-Oxoglutarate-dependent dioxygenase (PaDOL4-1) | 16-oxidation of fusicocca-2,10(14)-diene-8β,16-diol to aldehyde intermediate | Fe(II)/α-ketoglutarate binding domain (HXDX111H motif) | Fusicocca-2,10(14)-diene-8β,16-diol | 8β-hydroxyfusicocca-1,10(14)-dien-16-al |

| Short-chain dehydrogenase/reductase (PaSDRL4-1) | Reduction of aldehyde intermediate to fusicocca-1,10(14)-diene-8β,16-diol | NAD(P)H binding domain | Aldehyde intermediate | Fusicocca-1,10(14)-diene-8β,16-diol |

| Prenyltransferase (PAPT) | Prenylation of hydroxyl group of glucose moiety | Prenyl-binding domain | Fusicoccin P | Prenylated fusicoccin |

The coordinated action of these prenyltransferases and cyclases establishes the fundamental carbon framework of fusicoccin and creates the necessary structural features for subsequent oxidative modifications by cytochrome P450 enzymes and other tailoring enzymes.

Regulatory Mechanisms and Pathway Evolution

The regulation of fusicoccin biosynthesis involves multiple layers of control mechanisms that coordinate the expression and activity of the biosynthetic gene cluster in response to environmental conditions and developmental signals [10] [11]. These regulatory mechanisms have evolved to optimize the production of fusicoccin under conditions that favor pathogenesis and ensure efficient utilization of cellular resources.

Transcriptional Regulation and Environmental Control

The fusicoccin biosynthetic gene cluster is subject to complex transcriptional regulation that responds to various environmental stimuli, including nutrient availability, pH conditions, and plant host factors [10]. Recent genomic studies have identified multiple transcription factors associated with secondary metabolite gene clusters, including those involved in fusicoccin biosynthesis, suggesting sophisticated regulatory networks that coordinate cluster expression [10].

The cluster contains putative regulatory sequences upstream of the core biosynthetic genes that may respond to specific environmental conditions encountered during plant infection [10]. These regulatory elements likely coordinate the temporal expression of biosynthetic genes to match the lifecycle of the pathogen and the availability of precursor metabolites. The expression of fusicoccin biosynthetic genes is particularly enhanced during the transition from biotrophic to necrotrophic growth phases, when the fungus switches from living symbiotically with plant cells to actively killing host tissue [10].

Evolutionary Origins and Phylogenetic Relationships

The evolution of the fusicoccin biosynthetic pathway represents a fascinating example of how complex secondary metabolite pathways arise through gene duplication, neofunctionalization, and horizontal gene transfer events [10]. Comparative genomic analysis has revealed that fusicoccane-type diterpene synthases are found across diverse fungal lineages, suggesting ancient origins with subsequent diversification [12] [13].

The bifunctional nature of PaFS appears to have evolved through the fusion of separate prenyltransferase and cyclase genes, creating a more efficient catalytic system than the individual enzymes acting in trans [6] [7]. This evolutionary innovation provides several advantages, including improved substrate channeling, reduced competition for intermediates, and enhanced overall pathway efficiency. Database surveys suggest that similar multifunctional terpene biosynthesis enzymes occur in other fungal species, indicating that this evolutionary strategy may be more widespread than previously recognized [1] [2].

Phylogenetic analysis of the cytochrome P450 enzymes involved in fusicoccin biosynthesis shows that they belong to specific clades that have undergone expansion in plant-pathogenic fungi [14]. These P450 enzymes likely evolved from ancestral enzymes involved in primary metabolism and were subsequently recruited for secondary metabolite biosynthesis through gene duplication and neofunctionalization events.

Metabolic Regulation and Flux Control

The regulation of fusicoccin biosynthesis extends beyond transcriptional control to include sophisticated mechanisms of metabolic flux control that optimize the allocation of carbon resources toward secondary metabolite production [4] [5]. The biosynthetic pathway requires substantial investment of cellular resources, including cofactors such as NADPH, acetyl-CoA, S-adenosyl-L-methionine, and various metal ions.

The α-ketoglutarate-dependent dioxygenases in the pathway, including PaDOL4-1, are particularly important regulatory points because they link fusicoccin biosynthesis to central carbon metabolism through their requirement for α-ketoglutarate as a cosubstrate [4] [15]. These enzymes belong to a large family of Fe(II)/α-ketoglutarate/O₂-dependent dioxygenases that play crucial roles in various oxidative transformations [15] [16]. The availability of α-ketoglutarate, which is derived from the tricarboxylic acid cycle, thus provides a metabolic link between primary and secondary metabolism that may serve as a regulatory mechanism.

The dioxygenases exhibit remarkable substrate specificity, with PaDOL4-1 catalyzing the 16-oxidation of fusicocca-2,10(14)-diene-8β,16-diol to yield an aldehyde intermediate [4] [15]. This specificity is achieved through the Fe(II)/α-ketoglutarate binding domain containing the conserved HXDX₁₁₁H motif, which coordinates the iron center and positions the substrate for specific hydroxylation [16].

Pathway Compartmentalization and Enzyme Localization

The spatial organization of fusicoccin biosynthesis within the fungal cell represents another level of regulatory control that influences pathway efficiency and regulation [11]. Several enzymes in the pathway, including the cytochrome P450 monooxygenases, are membrane-associated and likely localized to the endoplasmic reticulum, where they can interact with the electron transport chain for cofactor regeneration [14].

The compartmentalization of biosynthetic enzymes may serve multiple regulatory functions, including the concentration of substrates and cofactors, the protection of reactive intermediates from competing reactions, and the coordination of pathway flux with cellular metabolism [11]. The membrane association of key enzymes also facilitates the efficient cycling of cofactors such as NADPH and enables the coordination of multiple hydroxylation reactions through cytochrome P450 reductase systems.

Evolutionary Pressure and Adaptive Significance

The evolution of fusicoccin biosynthesis has been shaped by the selective pressure to produce an effective phytotoxin that can manipulate plant cellular processes to favor pathogen success [11] [17]. The ability of fusicoccin to target 14-3-3 proteins, which are central regulators of cellular signaling pathways in eukaryotes, suggests that the biosynthetic pathway has evolved to produce a molecule with broad biological activity [11] [17].

The conservation of the fusicoccin biosynthetic gene cluster across different Phomopsis species and the presence of related gene clusters in other plant-pathogenic fungi indicate that this biosynthetic capability provides significant adaptive advantages [10]. The complex structure of fusicoccin, with its multiple stereocenters and functional groups, requires a sophisticated biosynthetic machinery that has been fine-tuned through evolutionary processes to produce the most effective phytotoxin.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Dates

Explore Compound Types